7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid

Übersicht

Beschreibung

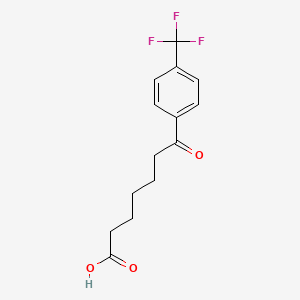

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is a synthetic organic compound with the molecular formula C14H15F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone functional group at the seventh position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzaldehyde and heptanoic acid derivatives.

Condensation Reaction: The aldehyde group of 4-trifluoromethylbenzaldehyde undergoes a condensation reaction with a suitable heptanoic acid derivative in the presence of a base, such as sodium hydroxide, to form an intermediate.

Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the seventh position of the heptanoic acid chain.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids, oxidized derivatives.

Reduction: Alcohols.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid serves as an important building block in the synthesis of more complex organic molecules. Its ketone functionality allows for various chemical transformations, including oxidation and reduction reactions. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its incorporation into diverse chemical frameworks.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the ketone to carboxylic acids or other derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Reduces the ketone to alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Participates in nucleophilic substitution reactions | Various nucleophiles |

Biological Applications

Enzyme Inhibition

Research indicates that this compound may exhibit significant biological activities, particularly as an enzyme inhibitor. Studies have focused on its potential to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. For instance, compounds structurally related to this acid have shown selective inhibition of PTPs, enhancing phosphorylation levels of proteins like EGFR (epidermal growth factor receptor) .

Therapeutic Potential

The compound is being investigated for its therapeutic effects, particularly in anti-inflammatory and analgesic contexts. Its mechanism of action likely involves interactions with specific molecular targets that modulate inflammatory pathways. For example, research has highlighted its potential role in inhibiting nicotinamide N-methyltransferase (NNMT), an enzyme associated with various metabolic disorders and cancers .

Case Studies

- Inhibition of Protein Tyrosine Phosphatases

- Potential Anti-Cancer Activity

Industrial Applications

In addition to its research applications, this compound is utilized in the development of specialty chemicals. Its unique properties make it suitable for creating materials with enhanced performance characteristics. This includes applications in pharmaceuticals and agrochemicals where specificity and potency are crucial.

Wirkmechanismus

The mechanism of action of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The ketone group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Oxoheptanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4-Trifluoromethylphenylacetic acid: Contains a similar trifluoromethylphenyl group but differs in the length and structure of the carbon chain.

Uniqueness

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is unique due to the combination of the trifluoromethyl group and the ketone functional group on a heptanoic acid chain. This unique structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid, a compound with the chemical formula , has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a heptanoic acid backbone with a ketone group at the 7-position and a trifluoromethylphenyl substituent, which significantly influences its biological interactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.

A comparative analysis of various compounds demonstrated that this acid exhibits significant COX-2 inhibition, with an IC50 value comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, in vitro studies indicated that the compound's IC50 for COX-2 inhibition was approximately 0.04 μmol, aligning closely with celecoxib, a well-known COX-2 inhibitor .

The mechanism by which this compound exerts its anti-inflammatory effects involves several pathways:

- Enzyme Inhibition : The compound directly inhibits COX-2 activity, reducing the production of inflammatory mediators.

- Gene Expression Modulation : It has been observed to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels in cell models .

- Cellular Effects : In vivo studies using carrageenan-induced paw edema models have shown that treatment with this compound significantly reduces inflammation compared to control groups .

Study 1: In Vivo Efficacy

In a study assessing the efficacy of this compound in a rat model of inflammation, researchers administered varying doses of the compound. The results indicated a dose-dependent reduction in paw edema, with significant differences observed at higher concentrations compared to controls.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25% |

| 20 | 45% |

| 50 | 70% |

These findings suggest that the compound effectively mitigates inflammatory responses at therapeutic doses.

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into how this compound interacts with COX-2 at the molecular level. The trifluoromethyl group forms critical interactions with active site residues, enhancing binding affinity and specificity for COX-2 over COX-1, which is associated with gastrointestinal side effects seen in traditional NSAIDs .

Eigenschaften

IUPAC Name |

7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-8-6-10(7-9-11)12(18)4-2-1-3-5-13(19)20/h6-9H,1-5H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENCMQVBLGYUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620425 | |

| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-46-9 | |

| Record name | 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.